Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylicacid
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Overview
Description
Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid is a piperidine derivative that has gained significance in organic synthesis and biological research. This compound is known for its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a methoxy group attached to the piperidine ring.
Preparation Methods
The synthesis of Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions may vary, but common methods include:
- Stirring a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) in water at ambient temperature.
- Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C.
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Chemical Reactions Analysis
Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using aluminum chloride (AlCl3) or trimethylsilyl iodide followed by methanol.
Scientific Research Applications
Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various complex organic molecules.
Biological Research: The compound is utilized in the study of biological pathways and mechanisms due to its structural features.
Drug Development: It serves as a building block in the development of pharmaceutical compounds.
Catalysis: The compound is employed in catalytic reactions to facilitate the formation of desired products.
Mechanism of Action
The mechanism of action of Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amine group, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial in the synthesis of complex molecules and in biological studies.
Comparison with Similar Compounds
Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
- 2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid
- 1-O-Tert-butyl 4-O-methyl (3R,4S)-3-methoxypiperidine-1,4-dicarboxylate
- cis-1-tert-butoxycarbonyl-5-methoxy-piperidine-3-carboxylic acid
- cis-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-4-carboxylic acid
These compounds share structural similarities but differ in their functional groups and reactivity, making each unique for specific applications.
Properties
Molecular Formula |
C12H21NO5 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(3R,4R)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(10(14)15)9(7-13)17-4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 |
InChI Key |
JEBRCXVVNPFMDQ-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)C(=O)O |
Origin of Product |
United States |
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